1-(Ethylthio)-3-methoxybenzene
Overview
Description
1-(Ethylthio)-3-methoxybenzene is an organic compound with the molecular formula C9H12OS It is characterized by the presence of an ethylthio group (-SEt) and a methoxy group (-OCH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylthio)-3-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methoxyphenol with ethylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylthio)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, yielding 3-methoxybenzene.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 3-Methoxybenzene.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(Ethylthio)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethylthio)-3-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethylthio and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
1-(Methylthio)-3-methoxybenzene: Similar structure but with a methylthio group instead of an ethylthio group.
1-(Ethylthio)-4-methoxybenzene: Similar structure but with the methoxy group in the para position.
1-(Ethylthio)-2-methoxybenzene: Similar structure but with the methoxy group in the ortho position.
Uniqueness: 1-(Ethylthio)-3-methoxybenzene is unique due to the specific positioning of the ethylthio and methoxy groups on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
1-ethylsulfanyl-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-3-11-9-6-4-5-8(7-9)10-2/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPBPCRLISEYKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348899 | |
Record name | 1-(ethylthio)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38474-02-1 | |
Record name | 1-(ethylthio)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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